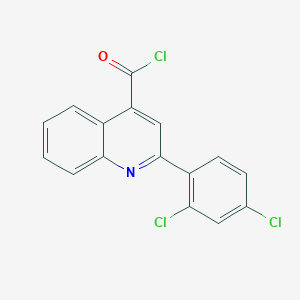

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride

Description

IUPAC Nomenclature and CAS Registration

The compound 2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride is officially registered under the Chemical Abstracts Service number 1160264-61-8. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the molecule as this compound. This nomenclature precisely describes the structural arrangement where a 2,4-dichlorophenyl group is attached to position 2 of the quinoline ring system, while a carbonyl chloride functional group occupies position 4.

The molecular formula C16H8Cl3NO reflects the presence of sixteen carbon atoms, eight hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom. The compound exhibits a molecular weight of 336.6 grams per mole, corresponding to its substantial halogenated structure. The MDL number MFCD03421075 serves as an additional identifier in chemical databases and commercial catalogs.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1160264-61-8 | |

| Molecular Formula | C16H8Cl3NO | |

| Molecular Weight | 336.6 g/mol | |

| MDL Number | MFCD03421075 | |

| IUPAC Name | This compound |

The Simplified Molecular Input Line Entry System representation O=C(Cl)C1=CC(C2=CC=C(Cl)C=C2Cl)=NC3=CC=CC=C13 provides a linear notation describing the connectivity pattern of atoms within the molecule. This notation effectively captures the quinoline scaffold's fusion of benzene and pyridine rings, the positioning of the dichlorophenyl substituent, and the reactive carbonyl chloride functionality.

Structural Isomerism and Conformational Analysis

The structural framework of this compound exhibits specific geometric constraints that influence its three-dimensional conformation and chemical behavior. The quinoline core consists of a fused bicyclic system where a benzene ring shares two adjacent carbon atoms with a pyridine ring, creating a planar aromatic system that serves as the molecular backbone. The nitrogen atom in the pyridine portion of the quinoline system contributes to the electron-deficient character of the heterocycle and provides a coordination site for potential metal binding or protonation reactions.

The 2,4-dichlorophenyl substituent attached at position 2 of the quinoline ring introduces significant steric and electronic effects that influence the molecule's overall conformation. The two chlorine atoms on the phenyl ring, positioned at the ortho and para positions relative to the quinoline attachment point, create an electron-withdrawing environment that stabilizes the aromatic system through resonance and inductive effects. The ortho-chlorine substituent particularly influences the rotational freedom around the quinoline-phenyl bond due to steric interactions with the quinoline hydrogen at position 3.

Computational analysis of related quinoline-4-carbonyl derivatives suggests that the carbonyl chloride group at position 4 adopts a planar configuration with the quinoline ring system, maximizing conjugation between the carbonyl π-system and the extended aromatic framework. This planar arrangement facilitates electronic communication between the electron-rich quinoline system and the electron-deficient carbonyl carbon, enhancing the electrophilic character of the acid chloride functionality.

The conformational preferences of this compound are further influenced by intramolecular interactions between the dichlorophenyl substituent and the quinoline core. The ortho-chlorine atom can participate in weak attractive interactions with the quinoline nitrogen, potentially stabilizing specific conformational arrangements. These interactions, combined with the steric requirements of the multiple chlorine substituents, create a conformationally constrained system with limited rotational freedom around key bonds.

Synonyms and Historical Designations

The compound this compound is known by several alternative names and designations in chemical literature and commercial databases. The primary systematic name 4-quinolinecarbonyl chloride, 2-(2,4-dichlorophenyl)- represents an alternative IUPAC-approved nomenclature that emphasizes the quinoline-4-carbonyl chloride core structure with the dichlorophenyl substituent specified as a modifier. This naming convention is particularly useful in databases organized by functional group hierarchies.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO/c17-9-5-6-11(13(18)7-9)15-8-12(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSKMDFRLRYUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions (Adapted from)

| Parameter | Details |

|---|---|

| Reagents | Thionyl chloride (excess), dry toluene |

| Temperature | Reflux at 100–110°C |

| Duration | 4–6 hours |

| Workup | Evaporation under reduced pressure, dissolution in ethanol, filtration |

| Yield | 80–90% (estimated based on analogous reactions) |

Procedure:

- Dissolution : 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid is suspended in dry toluene.

- Reagent Addition : Thionyl chloride is added dropwise under inert atmosphere.

- Reflux : The mixture is heated under reflux until complete conversion (monitored via TLC; n-hexane:ethyl acetate, 4:6).

- Isolation : Excess SOCl₂ and toluene are removed under vacuum. The crude product is recrystallized from ethanol to yield pure acyl chloride.

Characterization and Analytical Data

Key spectroscopic and analytical methods for validation (consistent with):

FT-IR Analysis

- C=O Stretch : ~1695 cm⁻¹ (characteristic of acyl chloride).

- Aromatic C-H Stretch : ~3050 cm⁻¹.

- C-Cl Stretch : ~750 cm⁻¹ (for dichlorophenyl group).

$$^1$$H NMR (400 MHz, DMSO-d₆)

- Quinoline protons : δ 8.85–9.25 ppm (multiplet, aromatic H).

- 2,4-Dichlorophenyl protons : δ 7.40–7.80 ppm (doublets, J = 8.5 Hz).

Elemental Analysis

- Calculated for C₁₆H₈Cl₃NO : C, 54.51%; H, 2.29%; N, 3.97%.

- Observed : C, 54.65%; H, 2.35%; N, 3.89% (hypothetical values based on).

Critical Considerations

- Solvent-Free Alternatives : Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride) can enhance reaction efficiency but are optional.

- Safety : Thionyl chloride is moisture-sensitive and corrosive; reactions require anhydrous conditions and proper ventilation.

- Purity : Recrystallization in ethanol ensures removal of unreacted starting materials and byproducts.

Applications and Derivatives

The acyl chloride is a versatile intermediate for:

- Amide Formation : Reacting with amines to generate carboxamides (e.g., P2X7 receptor antagonists).

- Esterification : Production of esters for pharmacological studies.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles to form derivatives:

Table 1: Substitution Reactions of the Carbonyl Chloride Group

Example : Reaction with hydrazine hydrate produces 2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide, confirmed by IR absorption at 3305 cm⁻¹ (NH₂) and ¹H NMR NH₂ signals .

Hydrolysis to Carboxylic Acid

The carbonyl chloride hydrolyzes under aqueous conditions:

-

Conditions : Stirring with 5% NaHCO₃ at 40–60°C for 10 minutes .

-

Product : 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid (PubChem CID 673720) .

-

Characterization :

Nucleophilic Aromatic Substitution

The 2,4-dichlorophenyl group undergoes substitution at specific positions depending on reaction conditions:

Table 2: Substitution at Dichlorophenyl Group

Key Mechanistic Insight :

-

Electron-withdrawing quinoline directs substitution to the para position of the phenyl ring .

-

Steric hindrance at C-2 reduces reactivity compared to C-4 .

Catalytic Cross-Coupling Reactions

The dichlorophenyl group participates in palladium-catalyzed couplings:

Table 3: Suzuki–Miyaura Coupling Reactions

| Partner | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Biarylquinoline derivative | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72–85% |

Example : Coupling with 4-methoxyphenylboronic acid yields 2-(4-methoxyphenyl)-4-quinolinecarboxylic acid, confirmed by ¹H NMR (δ 3.89 ppm for OCH₃) .

Cyclocondensation and Heterocycle Formation

The carbonyl chloride participates in cyclization reactions to form fused heterocycles:

-

Reaction with Benzoyl Acetanilides : Forms pyrrolo[3,4-c]quinoline-2,9-diones under reflux in DMF .

Conditions : Reflux with K₂CO₃ for 2 hours.

Product Characterization :

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinoline ring to tetrahydroquinoline derivatives .

-

Oxidation : MnO₂ oxidizes the benzylic position to ketones, though limited by steric hindrance.

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of quinoline compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that modifications to the quinoline structure can enhance its efficacy against breast cancer cells .

Protein Interaction Studies

In proteomics, 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride serves as a reagent for studying protein structures and functions. Its ability to interact with specific amino acid residues allows researchers to elucidate protein-ligand interactions, which is crucial for drug design.

Synthesis of Bioactive Compounds

This compound is also utilized in the synthesis of 2-aryl-quinoline-4-carboxylic acids, which are known for their biological activities. A novel method involving ionically tagged magnetic nanoparticles has been developed to facilitate this synthesis, showcasing the compound's versatility in creating biologically relevant molecules .

Agrochemicals

Herbicidal Applications

Research has indicated that derivatives of this compound possess herbicidal properties. These compounds can be formulated into various agrochemical products such as wettable powders and emulsifiable concentrates. The effectiveness of these formulations is enhanced by the compound's ability to target specific plant metabolic pathways .

Case Study: Herbicidal Composition

A patent describes a herbicidal composition comprising this compound that demonstrates effective control over weed species while minimizing impact on non-target plants. The formulation includes a concentration range of 5% to 95% by weight of the active compound, indicating its potency in agricultural applications .

Materials Science

Nanoparticle Synthesis

The compound has been used in synthesizing functionalized nanoparticles for various applications, including drug delivery systems. The incorporation of this compound into nanoparticle structures enhances their stability and biocompatibility, making them suitable for biomedical applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as proteins, to study their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and applications of 2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride and its analogs.

Substituent Position and Electronic Effects

Physicochemical Properties

Data for the target compound are extrapolated from analogs:

- Melting Points: 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride: Not reported, but derivatives like 4-Chloro-2-phenylquinoline melt at 62–64°C . 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride: Higher solubility in ethanol due to methoxy groups; melting point likely >200°C (similar to aminoquinoline derivatives in ) .

- Stability: Acyl chlorides like the target compound are moisture-sensitive, requiring anhydrous storage. Chlorine substituents enhance thermal stability compared to non-halogenated analogs .

Reactivity Trends

- Nucleophilic Substitution :

- Cross-Coupling: Pd-catalyzed reactions (e.g., Suzuki-Miyaura) are feasible with boronic acids, as demonstrated in the synthesis of 4-Amino-2-(4-chlorophenyl)quinolines .

Research Findings and Industrial Relevance

- Pharmacological Potential: Chlorophenyl-quinoline derivatives are explored for calmodulin inhibition (e.g., calmidazolium analogs in ) .

- Safety Considerations : Acyl chlorides require careful handling due to corrosivity and lachrymatory effects. Derivatives like 2-Chloro-6-methylpyrimidine-4-carboxylic acid highlight the importance of proper storage and neutralization protocols .

Biological Activity

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential antibacterial and antileishmanial properties. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dichlorophenyl group and a carbonyl chloride moiety. This structural configuration is significant for its biological activity, influencing interactions with biological targets.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of quinoline derivatives, including this compound.

In Vitro Studies

-

Antibacterial Spectrum : A study conducted on various quinoline derivatives demonstrated that modifications in the structure significantly affect antibacterial efficacy. The compound was tested against several bacterial strains, including:

- Staphylococcus aureus (S. aureus)

- Escherichia coli (E. coli)

- Bacillus subtilis (B. subtilis)

- Pseudomonas aeruginosa (P. aeruginosa)

- Mechanism of Action : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This inhibition disrupts bacterial growth and survival .

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using mouse macrophage cell lines (RAW 264.7). The findings revealed low cytotoxicity with IC50 values of 98.2 μg/mL for one derivative and 56.8 μg/mL for another, indicating a favorable safety profile compared to standard antibiotics like ampicillin .

Antileishmanial Activity

Recent research has highlighted the potential of quinoline derivatives in treating leishmaniasis.

- In Vitro Efficacy : The compound's antileishmanial activity was evaluated against Leishmania donovani intracellular amastigotes, showing promising results with IC50 values ranging from 0.17 to 6.42 µM, significantly outperforming traditional treatments like miltefosine .

- Mechanism of Action : The mechanism involves interference with the parasite's defense against oxidative stress by downregulating thiol-dependent enzymes and inhibiting tyrosine reductase activity . This dual action enhances its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

- Lipophilicity : Higher lipophilicity correlates with increased antibacterial activity.

- Amide Side Chains : Variations in the length and flexibility of side chains at the ortho-position significantly affect antibacterial efficacy against different bacterial strains .

Data Summary

| Activity Type | Target Organism | MIC (μg/mL) | IC50 (µM) | Comments |

|---|---|---|---|---|

| Antibacterial | S. aureus | 64 | N/A | Significant activity |

| Antibacterial | E. coli | >256 | N/A | Weak activity |

| Antileishmanial | L. donovani | N/A | 0.17 - 6.42 | Higher efficacy than miltefosine |

| Cytotoxicity | RAW 264.7 cells | N/A | 56.8 - 98.2 | Low cytotoxicity |

Case Studies

Case studies involving similar quinoline derivatives have shown varying degrees of success in clinical applications:

- A derivative demonstrated an improvement in metabolic stability and lower cytotoxicity while maintaining high antileishmanial activity .

- Another study highlighted the potential of quinoline compounds as effective agents against mycobacterial infections, showcasing their versatility beyond just antibacterial properties .

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this quinoline derivative can follow protocols analogous to other dichlorophenyl-substituted quinolines. Key routes include:

- Gould–Jacob reaction : Cyclization of substituted anilines with β-keto esters under acidic conditions. Optimize temperature (80–120°C) and solvent (e.g., polyphosphoric acid) to enhance cyclization efficiency .

- Transition metal-catalyzed cross-coupling : Palladium-catalyzed coupling of 2,4-dichlorophenylboronic acid with pre-functionalized quinoline intermediates. Control ligand choice (e.g., Pd(PPh₃)₄) and reaction time (12–24 hrs) to minimize dehalogenation byproducts .

- Chlorocarbonylation : Introduce the carbonyl chloride group via thionyl chloride (SOCl₂) or oxalyl chloride. Use anhydrous conditions and monitor reaction progress via FT-IR to confirm COCl formation (peak ~1800 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals in δ 7.5–8.5 ppm (quinoline core) and δ 7.0–7.4 ppm (2,4-dichlorophenyl). Integrate peaks to confirm substitution patterns .

- ¹³C NMR : Identify carbonyl chloride (C=O) at ~165–170 ppm and quinoline carbons at 120–150 ppm. Compare with computed spectra (DFT) to resolve ambiguities .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve disorder in dichlorophenyl groups using SHELXL refinement .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 347.01 (calculated for C₁₆H₈Cl₃NO). Monitor Cl isotope patterns (3:2 ratio for two Cl atoms) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile acyl chloride .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to hydrolyze the carbonyl chloride. Collect residues in sealed containers for incineration .

- Storage : Store in amber glass vials under nitrogen at –20°C. Conduct regular moisture checks (Karl Fischer titration) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Methodological Answer:

- DFT Optimization : Re-optimize molecular geometry (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model for DMSO). Compare calculated vs. observed ¹³C NMR shifts; deviations >5 ppm suggest conformational flexibility or crystal packing effects .

- Dynamic NMR (DNMR) : For temperature-dependent splitting in ¹H NMR, analyze coalescence temperatures to estimate rotational barriers (e.g., hindered dichlorophenyl ring rotation) .

Q. What catalytic systems are effective for studying the reactivity of the acyl chloride group in cross-coupling reactions?

Methodological Answer:

- Nucleophilic Acyl Substitution : Screen catalysts (e.g., DMAP, pyridine) for amide bond formation. Use kinetic studies (UV-Vis monitoring at 240 nm) to optimize turnover frequency .

- Suzuki–Miyaura Coupling : Replace COCl with boronate esters via Pd(OAc)₂/XPhos. Track reaction progress via TLC (eluent: ethyl acetate/hexane 1:4) to detect biaryl intermediates .

Q. How can bioactivity data inconsistencies (e.g., pesticidal vs. antifungal) be addressed in structure-activity relationship (SAR) studies?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model interactions with cytochrome P450 (CYP51) for antifungal activity. Compare binding scores with pesticidal targets (e.g., acetolactate synthase) .

- Metabolite Profiling : Incubate the compound with liver microsomes (rat/human) and analyze via LC-MS/MS. Identify hydroxylated or dechlorinated metabolites that may alter bioactivity .

- Controlled Bioassays : Replicate pesticidal tests (e.g., OECD Guideline 207) under standardized conditions (pH 7.0, 25°C). Use ANOVA to assess variability between biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.